N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Overview
Description
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the tetrazole derivative with a methoxyphenyl acetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The chlorophenyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide can be compared with other tetrazole-containing compounds, such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Another angiotensin II receptor antagonist with similar uses.
Candesartan: A compound with a similar structure and function to losartan and valsartan.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other tetrazole derivatives.
Properties
IUPAC Name |
N-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-12(24)22(2)14-7-9-16(10-8-14)25-11-17-19-20-21-23(17)15-5-3-13(18)4-6-15/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJAOQJXPIPRNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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